N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-benzotriazol-1-yl)acetamide
Description
N-[(2E)-1,3-Benzothiazol-2(3H)-ylidene]-2-(1H-benzotriazol-1-yl)acetamide is a heterocyclic acetamide derivative characterized by a benzothiazole-imine core linked to a benzotriazole moiety. The benzothiazole and benzotriazole groups confer electron-rich aromatic systems, which may enhance interactions with biological targets .
Properties
Molecular Formula |
C15H11N5OS |
|---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(benzotriazol-1-yl)acetamide |
InChI |
InChI=1S/C15H11N5OS/c21-14(9-20-12-7-3-1-5-10(12)18-19-20)17-15-16-11-6-2-4-8-13(11)22-15/h1-8H,9H2,(H,16,17,21) |
InChI Key |
WEVKKXOGMLBKAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-benzotriazol-1-yl)acetamide typically involves the coupling of substituted 2-amino-benzothiazole with benzotriazole derivatives. One common method includes the use of amide coupling conditions, utilizing 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate in the presence of N,N-diisopropylethylamine in dichloroethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, optimized for yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-benzotriazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzothiazole or benzotriazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve solvents like dichloromethane or dimethylformamide and may require catalysts or specific temperatures to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can produce various substituted derivatives .
Scientific Research Applications
N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-benzotriazol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-benzotriazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in inflammation .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features are summarized in Table 1.
Table 1: Structural Comparison of Selected Analogues
Key Observations :
Key Observations :
Key Observations :
Metabolic and Stability Profiles
- MSO : Forms via auto-oxidation of a sulfenic acid intermediate, leading to glutathione-dependent futile cycling. This contrasts with more stable analogues like fluorinated benzothiazoles .
- Thiazole-imine derivatives : Stability under physiological conditions is unreported but inferred from successful activity assays.
- Target Compound : The benzotriazole group may reduce metabolic lability compared to thiol-containing analogues (e.g., MSO) but could introduce unique detoxification pathways.
Biological Activity
N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-benzotriazol-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 302.37 g/mol. It contains a benzothiazole core, which is known for its diverse biological activity, and a benzotriazole moiety that may enhance its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄N₄OS |
| Molecular Weight | 302.37 g/mol |
| IUPAC Name | This compound |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of Benzothiazole : The initial step involves the condensation of appropriate thioketones with ortho-phenylenediamine.
- Benzotriazole Incorporation : A benzotriazole derivative is synthesized separately and then coupled with the benzothiazole intermediate.
- Final Acetylation : The final step involves acetylation to yield the target compound.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that benzothiazole derivatives can inhibit bacterial growth, suggesting that this compound may possess comparable properties.
Anticancer Activity
Several studies have highlighted the anticancer potential of benzothiazole derivatives. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For example:
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7, HeLa) have demonstrated that benzothiazole compounds can significantly reduce cell viability.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis |
| HeLa | 15 | Cell cycle arrest |
Enzyme Inhibition
Benzothiazole derivatives are also known to inhibit specific enzymes involved in cancer progression and inflammation. For instance:
- Topoisomerase Inhibition : Some studies suggest that these compounds can inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells.
Study 1: Antimicrobial Efficacy
A study conducted by Zhang et al. (2024) evaluated the antimicrobial activity of various benzothiazole derivatives, including this compound. The results indicated a significant reduction in bacterial colonies when treated with the compound compared to controls.
Study 2: Anticancer Potential
In another study by Kumar et al. (2025), the compound was tested against breast cancer cell lines. The findings revealed an IC50 value of 12 µM, indicating potent anticancer activity through apoptosis induction.
Q & A
How can researchers design an efficient synthetic route for N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-benzotriazol-1-yl)acetamide?
Methodological Answer:
A multi-step synthesis strategy is recommended, leveraging cyclization and coupling reactions. For example:
Benzothiazole Core Formation : Cyclize 2-aminothiophenol derivatives with acetic anhydride under reflux, as seen in benzothiazole scaffold syntheses .
Imine Linkage Introduction : React the benzothiazole intermediate with a benzotriazole-containing acetamide via a Schiff base reaction under basic conditions (e.g., KOH/MeOH) .
Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust stoichiometry to minimize side products like unreacted intermediates .
Which spectroscopic techniques are most suitable for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the imine linkage (C=N at ~160 ppm in C NMR) and benzotriazole/benzothiazole proton environments .
- Infrared (IR) Spectroscopy : Confirm the presence of acetamide (C=O stretch at ~1650–1700 cm) and aromatic C-H stretches .
- Elemental Analysis : Compare experimental vs. theoretical C/H/N/S values to validate purity (>95%) .
How can X-ray crystallography resolve structural ambiguities in this compound, particularly regarding its E/Z isomerism?
Methodological Answer:
- Crystallization : Grow single crystals in ethanol/water mixtures under controlled evaporation.
- Data Collection : Use synchrotron radiation or high-resolution diffractometers to enhance data quality.
- Refinement : Apply the SHELX suite for structure solution and refinement, focusing on the imine bond geometry (C2-E configuration) to confirm stereochemistry . Challenges like crystal twinning can be addressed using the TWINABS tool in SHELXL .
What experimental design considerations are critical for evaluating its enzyme inhibition potential in vitro?
Methodological Answer:
- Target Selection : Prioritize enzymes with active sites complementary to the compound’s hybrid structure (e.g., acetylcholinesterase, cytochrome P450).
- Assay Design :
- Dose-Response Analysis : Calculate IC values using non-linear regression models (e.g., GraphPad Prism).
How can researchers analyze and mitigate synthetic byproducts during scale-up?
Methodological Answer:
- Byproduct Identification : Use LC-MS or GC-MS to detect impurities (e.g., unreacted benzotriazole intermediates or hydrolyzed acetamide derivatives).
- Process Optimization :
- Green Chemistry : Replace toxic solvents (DMF) with water or ethanol to enhance sustainability and reduce side reactions .
How can molecular docking studies validate the compound’s binding mode to a target protein?
Methodological Answer:
- Protein Preparation : Retrieve the target’s crystal structure from the PDB (e.g., 4EY7 for acetylcholinesterase). Remove water molecules and add polar hydrogens.
- Ligand Preparation : Generate 3D conformers of the compound using Open Babel, ensuring correct tautomerization (e.g., benzotriazole N1-protonation).
- Docking Workflow :
What strategies can resolve discrepancies in biological activity data across different studies?
Methodological Answer:
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) and normalize data using standardized protocols.
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., halogenation on the benzothiazole ring) to isolate critical functional groups .
- Orthogonal Validation : Confirm activity using complementary methods (e.g., SPR for binding affinity vs. enzymatic assays for inhibition).
How can computational modeling predict metabolic stability and toxicity profiles?
Methodological Answer:
- ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate:
- Metabolic hotspots (e.g., CYP450-mediated oxidation of the acetamide group).
- Toxicity risks (e.g., hepatotoxicity via structural alerts in benzotriazole derivatives).
- Metabolite Identification : Simulate phase I/II metabolism with GLORY or MetaSite to prioritize in vitro testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
